
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- is a complex peptide compound It is composed of multiple amino acids, including glycine, L-threonine, L-leucine, L-isoleucine, and L-phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using coupling reagents like HBTU or DIC.
Coupling Reaction: Each amino acid is coupled to the growing chain under controlled conditions.
Deprotection: Removal of protecting groups to expose reactive sites for further coupling.
Cleavage from Resin: The final peptide is cleaved from the resin using a suitable cleavage reagent like TFA.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure precision and efficiency. The process is scaled up by optimizing reaction conditions and using high-purity reagents to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of specific amino acid residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions at specific sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific sites and conditions. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.
Wissenschaftliche Forschungsanwendungen
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Wirkmechanismus
The mechanism of action of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades, influencing cellular responses and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl-: Similar in structure but may differ in sequence or specific amino acid residues.
Other Peptides: Such as Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- with variations in amino acid composition.
Uniqueness
The uniqueness of Glycine, L-threonyl-L-leucyl-L-isoleucyl-L-phenylalanylglycyl- lies in its specific sequence and the resulting biological activity. Its distinct combination of amino acids imparts unique properties that can be exploited for various applications.
Eigenschaften
CAS-Nummer |
574749-96-5 |
|---|---|
Molekularformel |
C29H46N6O8 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C29H46N6O8/c1-6-17(4)25(35-27(41)20(12-16(2)3)33-28(42)24(30)18(5)36)29(43)34-21(13-19-10-8-7-9-11-19)26(40)32-14-22(37)31-15-23(38)39/h7-11,16-18,20-21,24-25,36H,6,12-15,30H2,1-5H3,(H,31,37)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,38,39)/t17-,18+,20-,21-,24-,25-/m0/s1 |
InChI-Schlüssel |
PGKOYDIVPQBOSK-IOGMUDPASA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


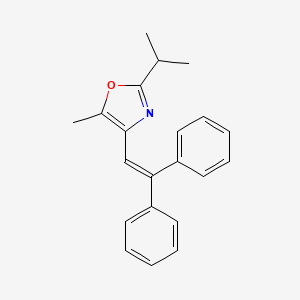
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
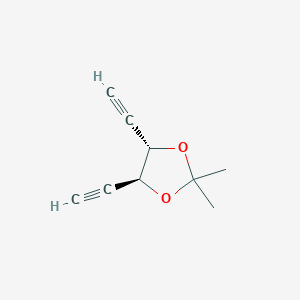
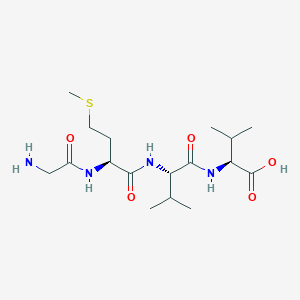
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)

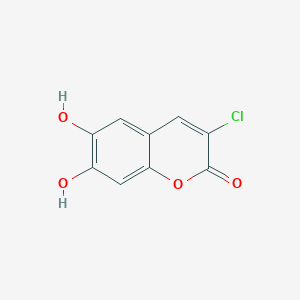
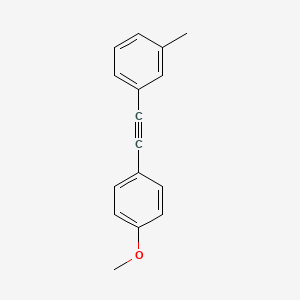
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
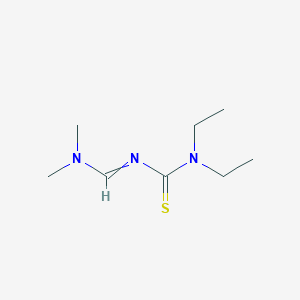
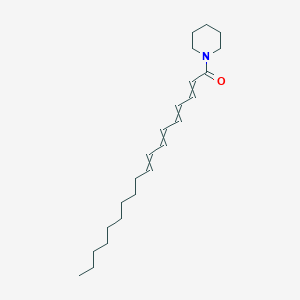
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
